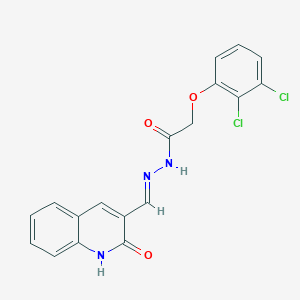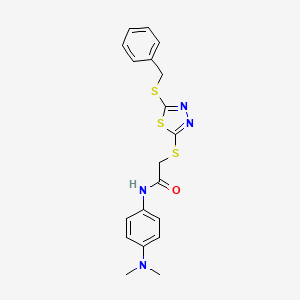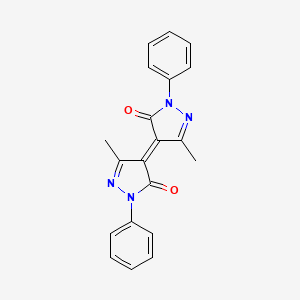
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is a synthetic organic compound characterized by its unique bipyrazole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2’-diphenyl-1,1’-ethanedione with hydrazine derivatives under acidic or basic conditions to form the bipyrazole core. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted bipyrazole derivatives.
Applications De Recherche Scientifique
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyrazole
- 5,5’-Dimethyl-2,2’-diphenyl-3,3’-bipyrazole
- 4,4’-Diphenyl-2,2’-bipyrazole
Uniqueness
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is unique due to its specific substitution pattern and the presence of the (4E) configuration. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 6334-24-3 | |
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(4E)-5-methyl-4-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12H,1-2H3/b18-17+ |
Clé InChI |
YICZCQJFRONCSB-ISLYRVAYSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=O)C1=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



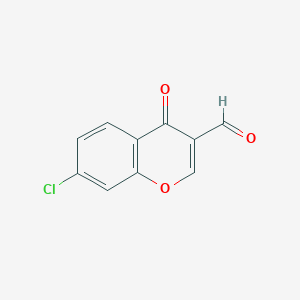
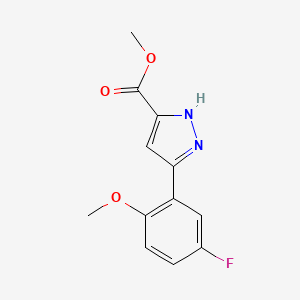
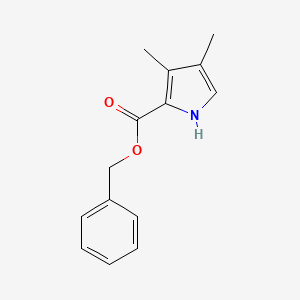
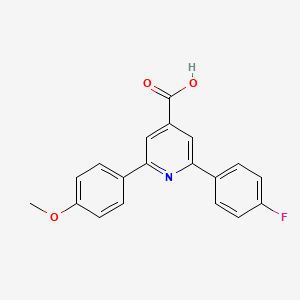

![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

